(2-Bromo-4-ethylphenyl)hydrazine
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Overview
Description
(2-Bromo-4-ethylphenyl)hydrazine: is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-bromo-4-ethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-4-ethylphenyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromoaniline.
Diazotization Reaction: 2-bromoaniline undergoes diazotization to form a diazonium salt. This reaction is carried out by treating 2-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Reduction Reaction: The diazonium salt is then reduced using sodium pyrosulfite (Na2S2O5) under controlled conditions (10-35°C, pH 7-9) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Bromo-4-ethylphenyl)hydrazine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products:
Oxidation: Azides and other oxidized derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
Chemistry: (2-Bromo-4-ethylphenyl)hydrazine is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and hydrazones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Hydrazine derivatives are known for their biological activities, including antimicrobial, antitumor, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its unique reactivity makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Bromo-4-ethylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form hydrazones by reacting with carbonyl groups in aldehydes and ketones. This reaction is similar to the imine-forming reaction and involves nucleophilic addition followed by dehydration .
Molecular Targets and Pathways:
Carbonyl Compounds: The primary targets are aldehydes and ketones, which react with this compound to form hydrazones.
Enzymatic Pathways: The compound may also interact with enzymes involved in oxidative and reductive pathways, influencing various biochemical processes.
Comparison with Similar Compounds
- (2-Bromo-4-methylphenyl)hydrazine
- (2-Bromo-4-chlorophenyl)hydrazine
- (2-Bromo-4-fluorophenyl)hydrazine
Comparison:
- Uniqueness: (2-Bromo-4-ethylphenyl)hydrazine is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds.
- Reactivity: The ethyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions.
- Applications: While similar compounds may have overlapping applications, the specific substituents can lead to differences in biological activity and industrial utility .
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(2-bromo-4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |
InChI Key |
DXIWMLSTDDAQHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NN)Br |
Origin of Product |
United States |
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